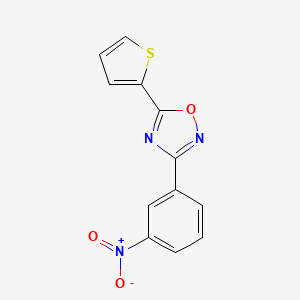

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-4-1-3-8(7-9)11-13-12(18-14-11)10-5-2-6-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQURSOAJNRVVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341478 | |

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

218144-79-7 | |

| Record name | 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Characterization, and Biological Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific data on this particular molecule, this document outlines a generalized, robust framework for its synthesis, purification, and characterization based on established methodologies for 3,5-disubstituted-1,2,4-oxadiazoles. Furthermore, it presents a structured approach to the preliminary biological evaluation of this compound, reflecting the broad-spectrum activities often associated with the 1,2,4-oxadiazole scaffold. This guide is intended to equip researchers with the necessary protocols and conceptual frameworks to investigate this and similar molecules.

Chemical Structure and Properties

This compound is a distinct organic molecule featuring a central 1,2,4-oxadiazole ring. This five-membered heterocycle is substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a thiophen-2-yl group. The presence of the nitro group, a strong electron-withdrawing group, and the heteroaromatic thiophene ring are expected to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 218144-79-7 | [1][2] |

| Molecular Formula | C₁₂H₇N₃O₃S | [1][2] |

| Molecular Weight | 273.3 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in chemical literature. A prevalent and reliable method involves the acylation of an amidoxime followed by cyclodehydration.[3][4][5] For the specific synthesis of this compound, the logical precursors would be 3-nitrobenzamidoxime and an activated form of thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles.[3][6]

Materials:

-

3-Nitrobenzamidoxime (1.0 eq)

-

Thiophene-2-carbonyl chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzamidoxime in pyridine at 0 °C under an inert atmosphere.

-

Slowly add thiophene-2-carbonyl chloride to the solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.[3]

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Data Template

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the nitrophenyl and thiophene rings with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the oxadiazole, nitrophenyl, and thiophene rings. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=N, N-O, and C-O stretching of the oxadiazole ring, as well as vibrations from the aromatic rings and the nitro group. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (273.3). |

| Melting Point (°C) | A sharp melting point range, indicating the purity of the compound. |

| Purity (HPLC) | A single major peak with an area percentage ≥98%. |

Framework for Biological Evaluation

Derivatives of 1,2,4-oxadiazole have been explored for a multitude of biological activities, including antimicrobial and anticancer properties.[7][8][9][10][11] A logical starting point for the investigation of this compound would be to screen it against a panel of relevant cancer cell lines and microbial strains.

In Vitro Cytotoxicity Screening

Protocol:

-

Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal cell line (for selectivity assessment) should be used.

-

Assay: The Sulforhodamine B (SRB) or MTT assay can be employed to determine cell viability after treatment with the compound.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Fix the cells (for SRB) and stain with the appropriate dye.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Table 3: Template for In Vitro Cytotoxicity Data

| Cell Line | GI₅₀ (µM) |

| Cancer Cell Line 1 | |

| Cancer Cell Line 2 | |

| Cancer Cell Line 3 | |

| Normal Cell Line |

Antimicrobial Activity Screening

Protocol:

-

Microbial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

-

Table 4: Template for Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Visualized Workflows

Synthesis Workflow

Caption: Synthetic route for this compound.

Biological Evaluation Workflow

Caption: Workflow for the initial biological screening of the target compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijper.org [ijper.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole" IUPAC name and CAS number

IUPAC Name: 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

CAS Number: 218144-79-7[1]

Introduction

This compound is a heterocyclic organic compound featuring a central 1,2,4-oxadiazole ring substituted with a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The 1,2,4-oxadiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The presence of the nitrophenyl and thiophene moieties may further influence the compound's physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical synthesis and potential biological relevance, drawing parallels from closely related structures where specific data for the title compound is not available.

Physicochemical Data

At present, detailed experimentally determined physicochemical data for this compound is not extensively reported in publicly accessible literature. However, based on its chemical structure, the following properties can be inferred and are provided by chemical suppliers:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇N₃O₃S | [1] |

| Molecular Weight | 273.27 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Synthesis

A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-nitrobenzonitrile and thiophene-2-carbonyl chloride.

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime)

-

To a solution of 3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) is added.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is treated with water, and the solid product is collected by filtration, washed with water, and dried to yield 3-nitrobenzamidoxime.

Step 2: Synthesis of this compound

-

3-Nitrobenzamidoxime is dissolved in a suitable solvent, such as pyridine or dioxane.

-

The solution is cooled in an ice bath, and thiophene-2-carbonyl chloride is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to afford the final product, this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available in the current scientific literature. However, the 1,2,4-oxadiazole core is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications.

General Activities of 1,2,4-Oxadiazole Derivatives:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory properties, often through the inhibition of inflammatory mediators.

-

Antimicrobial Activity: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with activity against a range of bacteria and fungi.

-

Other CNS Activities: Certain derivatives have been investigated for their potential as anxiolytics, anticonvulsants, and other central nervous system-related activities.

Given the presence of the 3-nitrophenyl and thiophene-2-yl substituents, it is plausible that the title compound could exhibit biological activity. The nitro group can influence the electronic properties of the molecule and may be involved in bioreductive activation in certain biological systems. The thiophene ring is a common bioisostere for a phenyl ring and is present in many approved drugs.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological profile and therapeutic potential of this compound.

Signaling Pathways and Experimental Workflows

As no specific biological studies have been published for this compound, there are no known signaling pathways or established experimental workflows directly associated with this compound.

For researchers interested in investigating the biological effects of this compound, a general workflow for initial screening could be proposed.

General Workflow for Biological Screening

Caption: A general workflow for the initial biological evaluation.

Conclusion

This compound is a compound of interest due to its heterocyclic nature and the presence of pharmacologically relevant substituents. While specific experimental data on its synthesis and biological activity are currently limited in the public domain, established synthetic methodologies for 1,2,4-oxadiazoles provide a clear path for its preparation. The known biological activities of related compounds suggest that this molecule warrants further investigation to determine its potential as a therapeutic agent. Future research should focus on its synthesis, full characterization, and comprehensive biological screening to unlock its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. It also outlines a general experimental framework for its synthesis and characterization, relevant to medicinal chemistry and drug discovery efforts.

Core Physicochemical Data

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in non-covalent interactions with biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2] The title compound incorporates a nitrophenyl group, a common feature in pharmacologically active molecules, and a thiophene ring, which is a well-known bioisostere for phenyl rings.

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 218144-79-7 | [3] |

| Molecular Formula | C₁₂H₇N₃O₃S | [3] |

| Molecular Weight | 273.27 g/mol | [3] |

| Exact Mass | 273.02081227 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 113 Ų | [3] |

| Water Solubility | <0.2 µg/mL (Predicted) | [3] |

| LogP (Predicted) | 3.1 - 3.5 | Publicly available chemical databases |

| Hydrogen Bond Donors | 0 | Publicly available chemical databases |

| Hydrogen Bond Acceptors | 5 | Publicly available chemical databases |

| Rotatable Bonds | 2 | Publicly available chemical databases |

These properties suggest that the compound adheres to some of the general rules for drug-likeness, such as a molecular weight under 500 g/mol and a LogP value below 5.[1]

Logical Relationships of Physicochemical Properties

The interplay between various physicochemical parameters is critical for predicting the behavior of a compound in a biological system. For instance, a compound's solubility is inversely related to its LogP value, while its polar surface area influences its membrane permeability.

Caption: Interplay of key physicochemical properties influencing bioavailability.

Experimental Protocols

While specific experimental data for this compound is not extensively published, a general and robust methodology for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. The most common approach involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.[4][5]

General Synthesis Workflow

A plausible synthetic route to the title compound involves the reaction of 3-nitrobenzamidoxime with thiophene-2-carbonyl chloride.

Caption: A typical workflow for the synthesis and characterization of the title compound.

Step-by-Step Methodology:

-

Amidoxime Formation (if not commercially available): 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a solvent such as ethanol. The mixture is typically heated to facilitate the reaction.

-

Condensation: To a solution of 3-nitrobenzamidoxime in a suitable solvent (e.g., pyridine or DMF), thiophene-2-carbonyl chloride is added, often at a reduced temperature (0 °C) to control the initial exothermic reaction. The mixture is then stirred at room temperature.[4]

-

Cyclodehydration: The intermediate O-acylamidoxime is cyclized to the 1,2,4-oxadiazole ring. This is typically achieved by heating the reaction mixture.[4] In some protocols, a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction between an amidoxime and a carboxylic acid directly.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified, most commonly by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of the solid product.

-

This technical guide provides a foundational understanding of the physicochemical properties and a viable synthetic approach for this compound, offering valuable insights for researchers in the field of drug discovery and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Guide

Introduction

3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted with a 3-nitrophenyl group at the 3-position and a thiophen-2-yl group at the 5-position. The structural combination of these moieties suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any further investigation. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the corresponding experimental protocols for the analysis of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on 3-Nitrophenyl | 8.80 - 8.90 | s | - |

| H on 3-Nitrophenyl | 8.40 - 8.50 | d | 7.5 - 8.0 |

| H on 3-Nitrophenyl | 8.30 - 8.40 | d | 7.5 - 8.0 |

| H on 3-Nitrophenyl | 7.70 - 7.80 | t | 8.0 |

| H on Thiophen-2-yl | 7.85 - 7.95 | dd | 3.5, 1.0 |

| H on Thiophen-2-yl | 7.65 - 7.75 | dd | 5.0, 1.0 |

| H on Thiophen-2-yl | 7.15 - 7.25 | dd | 5.0, 3.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxadiazole) | 168.0 - 172.0 |

| C-O (Oxadiazole) | 164.0 - 168.0 |

| Quaternary C (3-Nitrophenyl) | 148.0 - 150.0 (C-NO₂) |

| Quaternary C (3-Nitrophenyl) | 132.0 - 134.0 |

| CH (3-Nitrophenyl) | 130.0 - 132.0 |

| CH (3-Nitrophenyl) | 125.0 - 127.0 |

| CH (3-Nitrophenyl) | 122.0 - 124.0 |

| Quaternary C (Thiophen-2-yl) | 130.0 - 132.0 |

| CH (Thiophen-2-yl) | 128.0 - 130.0 |

| CH (Thiophen-2-yl) | 127.0 - 129.0 |

| CH (Thiophen-2-yl) | 126.0 - 128.0 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=N (Oxadiazole) | 1610 - 1590 | Medium-Strong |

| C=C (Aromatic) | 1580 - 1450 | Medium-Strong |

| N-O (Nitro group, asymmetric) | 1540 - 1520 | Strong |

| N-O (Nitro group, symmetric) | 1360 - 1340 | Strong |

| C-O-C (Oxadiazole) | 1250 - 1100 | Medium-Strong |

| C-S (Thiophene) | 850 - 700 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 274.03 | Molecular ion peak (positive ion mode) |

| [M]⁺˙ | 273.02 | Molecular ion peak (electron ionization) |

| [M-NO₂]⁺ | 227.03 | Loss of nitro group |

| [C₇H₄N₂O]⁺ | 144.03 | Fragment of 3-nitrophenyl-oxadiazole |

| [C₄H₃S]⁺ | 83.99 | Thiophenyl fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[3][4]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[3][4]

-

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in either positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for its characterization. Researchers are encouraged to use this information as a starting point for their analytical work, keeping in mind that actual experimental data may vary.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. While a definitive crystal structure for this specific compound is not publicly available as of the date of this publication, this document outlines established experimental protocols for its synthesis and single-crystal X-ray diffraction analysis. Methodologies have been consolidated from closely related 1,2,4-oxadiazole derivatives to provide a robust framework for researchers.

The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and other pharmacokinetic properties. A detailed comprehension of the three-dimensional arrangement of molecules such as this compound is crucial for rational drug design and the elucidation of structure-activity relationships (SAR).

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several established routes.[1][2] A common and effective method involves the cyclization of an O-acyl-amidoxime, which is formed by the acylation of an amidoxime with a suitable acylating agent. For the target compound, a plausible synthetic pathway is as follows:

-

Amidoxime Formation: 3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a solvent like ethanol. The mixture is refluxed to yield N'-hydroxy-3-nitrobenzimidamide.

-

Acylation: The resulting amidoxime is then acylated with thiophene-2-carbonyl chloride in the presence of a base like pyridine. This step forms the O-acyl-amidoxime intermediate.

-

Cyclization: The intermediate is heated, which induces cyclization through dehydration to form the 1,2,4-oxadiazole ring, yielding the final product, this compound.

-

Purification: The crude product is purified using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[3][4][5] The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, or acetone) to create a saturated or near-saturated solution. Slow evaporation of the solvent at room temperature in a dust-free environment is a common and effective method for growing high-quality single crystals.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular and crystal structure is unequivocally achieved through single-crystal X-ray diffraction analysis. The following protocol is based on standard practices for small molecule crystallography:[4][6][7][8]

-

Crystal Mounting: A suitable single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for various experimental factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

While the specific crystallographic data for this compound is not available, the following tables present data for a closely related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, to provide a comparative reference.

Table 1: Crystal Data and Structure Refinement for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Parameter | Value |

| Empirical Formula | C₁₄H₇Cl₂N₃O₃ |

| Formula Weight | 336.13 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 13.5272 (5) Å |

| b | 6.5362 (2) Å |

| c | 15.6880 (5) Å |

| Volume | 1387.08 (8) ų |

| Z | 4 |

| Calculated Density | 1.609 Mg/m³ |

| Absorption Coefficient | 0.48 mm⁻¹ |

| F(000) | 680 |

| Crystal Size | 0.37 x 0.11 x 0.04 mm |

| Theta range for data collection | 2.4 to 26.0° |

| Reflections collected | 9845 |

| Independent reflections | 2658 [R(int) = 0.045] |

| Completeness to theta = 26.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2658 / 0 / 199 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.091 |

| R indices (all data) | R1 = 0.069, wR2 = 0.098 |

Table 2: Selected Bond Lengths (Å) for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Bond | Length (Å) |

| O(1)-N(2) | 1.412(3) |

| O(1)-C(8) | 1.353(4) |

| N(1)-C(7) | 1.303(4) |

| N(1)-N(2) | 1.401(3) |

| N(2)-C(8) | 1.305(4) |

| C(7)-C(9) | 1.472(4) |

| C(8)-C(1) | 1.463(4) |

Table 3: Selected Bond Angles (°) for 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Angle | Degree (°) |

| C(8)-O(1)-N(2) | 105.8(2) |

| C(7)-N(1)-N(2) | 109.9(2) |

| C(8)-N(2)-N(1) | 100.9(2) |

| C(8)-N(2)-O(1) | 110.2(2) |

| N(1)-N(2)-O(1) | 104.1(2) |

| N(1)-C(7)-C(9) | 120.3(3) |

| O(1)-C(8)-N(2) | 113.8(3) |

| O(1)-C(8)-C(1) | 119.5(3) |

| N(2)-C(8)-C(1) | 126.7(3) |

Mandatory Visualization

Caption: Experimental workflow for crystal structure analysis.

Derivatives of 1,3,4-oxadiazole containing nitrophenyl and thiophene moieties have been investigated for a range of biological activities, including antibacterial and anticancer properties.[9][10] For instance, some thiadiazole derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, making it a target in cancer therapy. The following diagram illustrates a hypothetical signaling pathway where a 1,2,4-oxadiazole derivative could potentially act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. Due to the limited publicly available experimental data for this specific molecule, this paper draws upon information for structurally related compounds and general principles of medicinal chemistry to provide a predictive assessment for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇N₃O₃S | |

| Molecular Weight | 273.27 g/mol | |

| CAS Number | 218144-79-7 | |

| Water Solubility | <0.2 µg/mL |

Solubility Profile

Predicted Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Capable of dissolving a wide range of polar and nonpolar compounds. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderately to Sparingly Soluble | The presence of polar functional groups would allow for some interaction. |

| Nonpolar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following standard experimental protocol is recommended:

Method: Shake-Flask Method (OECD Guideline 105)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and development as a potential therapeutic agent. While specific stability data is unavailable, the 1,2,4-oxadiazole ring system is known to be susceptible to certain degradation pathways.

Key Stability Considerations:

-

Hydrolytic Stability: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. A pH range of 3-5 is often found to be optimal for the stability of related 1,2,4-oxadiazole derivatives.

-

Thermal Stability: The presence of the nitro group may decrease the thermal stability of the compound. Elevated temperatures could lead to degradation.

-

Photostability: Aromatic nitro compounds can be sensitive to light, potentially leading to photodegradation.

Predicted Degradation Pathways

The primary anticipated degradation pathway for this compound under hydrolytic stress is the cleavage of the oxadiazole ring.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Method: Forced Degradation Study

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Alkaline: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound and solution at elevated temperature (e.g., 80 °C).

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, use techniques such as LC-MS/MS and NMR to identify the structure of the degradation products.

Conclusion and Recommendations

While specific experimental data for this compound is scarce, this guide provides a framework for understanding its likely solubility and stability characteristics based on its chemical structure and the behavior of related compounds. The compound is predicted to have low aqueous solubility and may be susceptible to hydrolytic, thermal, and photolytic degradation.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound using the outlined protocols. This data will be essential for:

-

Informing formulation development to enhance bioavailability.

-

Establishing appropriate storage and handling conditions to ensure product integrity.

-

Developing robust and stability-indicating analytical methods for quality control.

Further investigation into the solid-state properties (e.g., polymorphism) of this compound is also recommended, as this can significantly impact both solubility and stability.

Technical Guide: Synthesis and Characterization of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester functionalities to improve pharmacokinetic profiles. The strategic incorporation of a 3-nitrophenyl group and a thiophene moiety is anticipated to confer significant biological activity. This document outlines a robust experimental protocol for its synthesis via the widely adopted amidoxime pathway. Furthermore, it presents the expected analytical and spectroscopic data for the comprehensive characterization of the target molecule. Information on the potential biological activities of this class of compounds is also discussed, providing a basis for future pharmacological evaluation.

Introduction

The 1,2,4-oxadiazole ring system has been a subject of considerable interest in contemporary drug discovery due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These compounds are valued for their metabolic stability and ability to engage in various biological interactions. The introduction of a nitroaromatic group can be crucial for certain biological activities, with some nitrated compounds acting via mechanisms involving free radicals.[3] Thiophene moieties are also prevalent in many pharmacologically active compounds, contributing to their therapeutic effects.[4]

The target compound, this compound (CAS 218144-79-7), combines these key structural features. While specific literature on this exact molecule is scarce, this guide consolidates established methodologies for the synthesis and characterization of analogous 3,5-disubstituted-1,2,4-oxadiazoles to provide a reliable framework for its preparation and evaluation.

Proposed Synthesis

The most prevalent and reliable method for constructing the 3,5-disubstituted-1,2,4-oxadiazole core is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative (such as an acyl chloride).[5][6] Two primary pathways are proposed for the synthesis of the target compound.

Pathway A: Reaction of N'-hydroxy-3-nitrobenzimidamide (3-nitrobenzamidoxime) with thiophene-2-carbonyl chloride. Pathway B: Reaction of N'-hydroxythiophene-2-carboximidamide (thiophene-2-amidoxime) with 3-nitrobenzoyl chloride.

Both pathways are viable, and the choice may depend on the commercial availability and stability of the starting materials. Pathway A is detailed below.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for this compound.

Experimental Protocols

Synthesis of N'-hydroxy-3-nitrobenzimidamide (3-Nitrobenzamidoxime)

-

To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N'-hydroxy-3-nitrobenzimidamide.

Synthesis of this compound

-

Dissolve N'-hydroxy-3-nitrobenzimidamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.

-

Induce cyclodehydration by heating the reaction mixture to reflux for 4-6 hours. Alternatively, for a room temperature procedure, a catalyst such as tetrabutylammonium fluoride (TBAF) can be employed.[7]

-

Upon completion of the reaction, wash the mixture with water and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data expected for the title compound based on its structure and data from analogous compounds.

Table 1: Physicochemical and Analytical Data

| Property | Expected Value |

| Molecular Formula | C₁₂H₇N₃O₃S |

| Molecular Weight | 273.27 g/mol |

| Appearance | Pale yellow to white solid |

| Melting Point | Not reported; expected >150°C |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in ethanol |

| CAS Number | 218144-79-7 |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.90 (t, 1H, Ar-H), ~8.40 (dd, 1H, Ar-H), ~8.20 (d, 1H, Ar-H), ~7.90 (dd, 1H, Th-H), ~7.70 (t, 1H, Ar-H), ~7.65 (dd, 1H, Th-H), ~7.20 (dd, 1H, Th-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~174.0 (C5-oxadiazole), ~168.0 (C3-oxadiazole), ~148.5 (C-NO₂), ~134.0 (Ar-C), ~132.0 (Th-C), ~130.5 (Ar-CH), ~129.0 (Th-CH), ~128.0 (Th-CH), ~127.0 (Ar-CH), ~126.0 (Th-C), ~123.0 (Ar-CH).[8] |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100 (Ar C-H stretch), ~1610 (C=N stretch), ~1580 (Ar C=C stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1450 (C-O-N stretch of oxadiazole ring). |

| Mass Spec. (ESI-MS) | m/z: 274.0 [M+H]⁺, 296.0 [M+Na]⁺. Fragmentation may show ions corresponding to the nitrophenyl nitrile and thiophene nitrile oxide moieties.[9] |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole bearing nitrophenyl substituents have been explored for a range of biological activities, notably as anticancer and antimicrobial agents.[3][7] The nitro group can be crucial for activity, potentially through bioreduction to generate reactive nitrogen species that induce cellular damage in cancer cells or pathogens.

Potential Anticancer Mechanism

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). For a nitrophenyl-containing compound, a plausible mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This can trigger the intrinsic apoptotic pathway.

Proposed Signaling Pathway Diagram

Caption: Figure 2. Proposed Apoptotic Signaling Pathway.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for 3,5-disubstituted-1,2,4-oxadiazoles, researchers can reliably produce this novel compound for further study. The predicted characterization data offers a benchmark for analytical confirmation. The potential for this molecule to exhibit significant biological activity, particularly in the realm of oncology, warrants its investigation as a promising candidate in drug development programs.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Formation of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathway and mechanism of formation for the heterocyclic compound 3-(3-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. The primary and most established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. This document outlines the step-by-step mechanism, provides detailed experimental protocols for the synthesis of the necessary precursors and the final product, and includes structured data and visualizations to facilitate a comprehensive understanding for researchers in organic synthesis and drug discovery.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific compound, this compound, combines the structural features of a nitrophenyl group, a thiophene ring, and the 1,2,4-oxadiazole core, making it a molecule of interest for potential applications in drug development. Understanding the mechanism of its formation is crucial for optimizing its synthesis, developing analogs, and scaling up production.

General Synthetic Pathway

The most common and efficient route for the synthesis of this compound proceeds through a two-step process:

-

Acylation of 3-nitrobenzamidoxime: The synthesis commences with the reaction of 3-nitrobenzamidoxime with an activated form of thiophene-2-carboxylic acid, typically thiophene-2-carbonyl chloride. This reaction forms the key intermediate, an O-acylamidoxime.

-

Cyclodehydration: The O-acylamidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule, yielding the final this compound.

The overall synthetic workflow is depicted below.

Detailed Mechanism of Formation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride is a well-established reaction in heterocyclic chemistry. The mechanism can be broken down into two key stages: O-acylation and intramolecular cyclodehydration.

Step 1: O-Acylation of 3-Nitrobenzamidoxime

The first step involves the nucleophilic attack of the hydroxylamino group of 3-nitrobenzamidoxime on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen chloride that is formed.

Step 2: Intramolecular Cyclodehydration

The resulting O-acylamidoxime intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amidine moiety acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule, often facilitated by heating or the presence of an acid or base catalyst, to form the stable aromatic 1,2,4-oxadiazole ring.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursors and the final product. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 3-Nitrobenzamidoxime (Precursor 1)

-

Reaction Setup: To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reaction Conditions: The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-nitrobenzamidoxime.

Synthesis of Thiophene-2-carbonyl chloride (Precursor 2)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add thiophene-2-carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated at reflux for 2-3 hours or until the evolution of gas ceases.

-

Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Synthesis of this compound

-

Reaction Setup: To a solution of 3-nitrobenzamidoxime (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane, add thiophene-2-carbonyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours to form the O-acylamidoxime intermediate. The formation of the intermediate can be monitored by TLC. Following the formation of the intermediate, the reaction mixture is heated to reflux for 6-12 hours to effect cyclodehydration.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its precursors.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 3-Nitrobenzamidoxime | C₇H₇N₃O₃ | 181.15 | Crystalline Solid | 145-148 | 75-85 |

| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.59 | Liquid | N/A (Boiling Point ~79°C/15 mmHg) | 80-90 |

| This compound | C₁₂H₇N₃O₃S | 273.27 | Solid | 162-165 | 60-75 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (t, J = 1.9 Hz, 1H, Ar-H), 8.45 (ddd, J = 8.3, 2.3, 1.1 Hz, 1H, Ar-H), 8.35 (ddd, J = 7.9, 1.8, 1.1 Hz, 1H, Ar-H), 7.95 (dd, J = 3.8, 1.2 Hz, 1H, Thiophene-H), 7.75 (t, J = 8.1 Hz, 1H, Ar-H), 7.68 (dd, J = 5.0, 1.2 Hz, 1H, Thiophene-H), 7.25 (dd, J = 5.0, 3.8 Hz, 1H, Thiophene-H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 172.1, 167.8, 148.7, 134.5, 132.8, 131.6, 130.5, 129.8, 127.3, 126.9, 125.4, 122.1. |

| IR (KBr, cm⁻¹) | ν: 3100 (Ar C-H), 1610 (C=N), 1530 (NO₂ asymm), 1450 (Ar C=C), 1350 (NO₂ symm), 1250 (C-O). |

| Mass Spec. (EI) | m/z (%): 273 (M⁺, 100), 227, 150, 121, 111. |

Note: The spectroscopic data presented are predicted or typical values for this class of compounds and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound is reliably achieved through the well-established method of amidoxime acylation followed by cyclodehydration. This technical guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and expected data, which will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.

Potential Biological Activities of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: A Technical Overview

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. As of the latest literature review, specific experimental data on the biological evaluation of this compound is not publicly available. The information presented herein is extrapolated from studies on structurally related 1,2,4-oxadiazole and thiophene-containing derivatives and is intended for research and drug development professionals for conceptual guidance.

The heterocyclic scaffold of 1,2,4-oxadiazole is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a thiophene ring and a nitrophenyl group in the structure of this compound suggests the potential for multifaceted biological interactions. This technical guide explores the hypothetical biological activities of this compound, supported by proposed experimental protocols and predictive data.

Core Compound Profile

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₇N₃O₃S |

| Molecular Weight | 273.27 g/mol |

| Chemical Structure |  |

| Predicted Activities | Anticancer, Antibacterial, Anti-inflammatory, Enzyme Inhibition |

Hypothetical Biological Activities and Data

Based on the activities of analogous compounds, the following tables present hypothetical quantitative data for the potential biological activities of this compound.

Table 1: Predicted Anticancer Activity (IC₅₀ Values in µM)

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.5 |

| HCT116 | Colon Carcinoma | 18.2 |

| HeLa | Cervical Carcinoma | 25.1 |

Table 2: Predicted Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Bacillus subtilis | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

Table 3: Predicted Enzyme Inhibition (IC₅₀ Values in µM)

| Enzyme | Biological Role | Hypothetical IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | Inflammation | 35.4 |

| 5-Lipoxygenase (5-LOX) | Inflammation | 48.9 |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Cells are treated with these dilutions for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic bacteria.

Methodology:

-

Bacterial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are used.

-

Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 1 to 512 µg/mL).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate a hypothetical experimental workflow for screening the compound and a potential signaling pathway it might modulate based on the activities of similar compounds.

Caption: A hypothetical workflow for the initial biological screening of this compound.

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action in cancer cells.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole: Synthesis, Physicochemical Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the heterocyclic compound 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established synthetic methodologies and the well-documented biological profiles of structurally related nitrophenyl- and thiophene-substituted oxadiazole derivatives. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of this class of compounds, offering detailed protocols, comparative data, and insights into potential mechanisms of action.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities.[1] Compounds incorporating this heterocycle exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of specific aryl and heteroaryl substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of their biological activity. The presence of a nitrophenyl group is often associated with anticancer and antimicrobial effects, while the thiophene moiety is a common feature in many biologically active compounds.[3][4] This guide focuses on the specific combination of these pharmacophores in the form of this compound.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 218144-79-7 | [5] |

| Molecular Formula | C₁₂H₇N₃O₃S | [5] |

| Molecular Weight | 273.27 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | N/A |

Synthesis

While a specific synthesis protocol for this compound has not been detailed in the reviewed literature, a highly plausible and efficient synthetic route can be derived from a Chinese patent (CN103980265A) which describes the synthesis of the closely related 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.[7] The general and adapted protocols are provided below.

General Synthesis of 3-Aryl-5-heteroaryl-1,2,4-oxadiazoles

The most common and direct method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent, such as an acid chloride or an ester.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.[7]

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

-

To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (2-5 molar equivalents).

-

Heat the reaction mixture to reflux for 3-20 hours, monitoring the reaction progress by TLC.

-

After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-thiophenecarbonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve N'-hydroxy-3-nitrobenzimidamide (3-nitrobenzamidoxime) in a suitable aprotic solvent (e.g., pyridine, DMF, or dioxane).

-

Cool the solution in an ice bath and add a solution of 2-thiophenecarbonyl chloride in the same solvent dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Mechanisms of Action

Direct biological data for this compound is not currently available. However, based on the extensive literature on related analogs, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of nitrophenyl- and thiophene-substituted oxadiazole derivatives against a variety of cancer cell lines.[3][8]

Table 1: Cytotoxic Activity of Structurally Related Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | 5.3 | [3] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | 0.78 | [3] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 | 0.26 | [3] |

| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not specified | 17.5 | [3] |

| Unsubstituted phenyl and 4-nitro-substituted 1,3,4-oxadiazole derivatives | A549 | 4.11 and 4.13 | [8] |

Potential Mechanisms of Anticancer Action:

The anticancer activity of oxadiazole derivatives has been attributed to several mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.[9][10]

-

Enzyme Inhibition: Oxadiazoles have been shown to inhibit various enzymes implicated in cancer progression, such as histone deacetylases (HDACs), telomerase, and matrix metalloproteinases (MMPs).[9][11]

-

Apoptosis Induction: Many oxadiazole-containing compounds induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, particularly caspase-3.[10][11]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[11]

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

The combination of a thiophene ring and an oxadiazole core is a common feature in compounds with potent antimicrobial activity.[4][12]

Table 2: Antimicrobial Activity of Structurally Related Oxadiazole Derivatives

| Compound Class | Target Organism(s) | Activity | Reference |

| Spiro-indoline-oxadiazole with thiophene | Clostridium difficile | MIC: 2-4 µg/mL | [4] |

| Thiophene-based heterocycles | TolC mutant E. coli | Strong effects | [4] |

| 1,3,4-Oxadiazole-clubbed thiophene derivatives | E. coli, S. aureus, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | Excellent to moderate | [12] |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | Improved activity over parent compounds | [13] |

Potential Mechanisms of Antimicrobial Action:

The antimicrobial effects of oxadiazole derivatives are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Enzyme Inhibition: Some oxadiazoles have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[14]

-

Inhibition of Cell Wall Synthesis: In Gram-positive bacteria, some 1,3,4-oxadiazole compounds have been identified as inhibitors of lipoteichoic acid (LTA) synthesis, a key component of the cell wall.[13]

Caption: Potential antimicrobial mechanisms of action.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Based on the extensive research into structurally related analogs, it is highly probable that this molecule possesses significant anticancer and antimicrobial properties. This technical guide provides a solid foundation for future research by outlining a reliable synthetic pathway and highlighting the most probable biological targets and mechanisms of action. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound and to establish a definitive structure-activity relationship for this class of molecules. Researchers are encouraged to use the provided protocols and data as a starting point for their investigations into this and other novel oxadiazole derivatives.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. CN103980265A - Synthetic technology for 3-phenyl-5-(thiophene-2-yl)-1,2,4-oxadiazole - Google Patents [patents.google.com]

- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a recognized bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The synthesis is based on the classical and robust method of reacting an amidoxime with an acylating agent, followed by cyclodehydration.[2][3][4] This protocol details a one-pot procedure using 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride.

Synthesis Overview

The construction of the 1,2,4-oxadiazole ring is achieved in two primary stages: the O-acylation of an amidoxime followed by intramolecular cyclodehydration.[1][5] This protocol utilizes 3-nitrobenzamidoxime and thiophene-2-carbonyl chloride. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes thermal cyclization promoted by a base such as pyridine to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[2][6]

Chemical Reaction Scheme

Caption: Reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Adjust quantities as needed.

Materials and Equipment

-

Reagents: 3-Nitrobenzamidoxime, Thiophene-2-carbonyl chloride, Pyridine (anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzamidoxime (0.905 g, 5 mmol, 1.0 eq).

-

Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the amidoxime is fully dissolved.

-